molecular formula C11H14O2 B1333914 3-tert-Butyl-2-hydroxybenzaldehyde CAS No. 24623-65-2

3-tert-Butyl-2-hydroxybenzaldehyde

Cat. No. B1333914
CAS RN: 24623-65-2
M. Wt: 178.23 g/mol
InChI Key: ROILLNJICXGZQQ-UHFFFAOYSA-N
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Description

3-tert-Butyl-2-hydroxybenzaldehyde is a mono-tert-butyl substituted 2-hydroxybenzaldehyde . It is used in the preparation of coumarin derivatives .


Synthesis Analysis

3-tert-Butyl-2-hydroxybenzaldehyde can be synthesized using ethylbromide and 2-tert-butylphenol .


Molecular Structure Analysis

The molecular structure of 3-tert-Butyl-2-hydroxybenzaldehyde has been visualized as a benzene ring with an aldehyde group in the 1-position, the hydroxyl group in the ortho position, and a pair of tertiary butyl group in the meta position .


Chemical Reactions Analysis

3-tert-Butyl-2-hydroxybenzaldehyde is used in the preparation of coumarin derivative . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

3-tert-Butyl-2-hydroxybenzaldehyde has a molecular weight of 178.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 178.099379685 g/mol . The compound has a topological polar surface area of 37.3 Ų and a heavy atom count of 13 .

Scientific Research Applications

Synthesis of Mn (III)-Salen Complex

This compound is utilized in the synthesis of Mn (III)-salen complexes . These complexes are important in various oxidation reactions and have been studied for their potential as catalysts in organic synthesis .

Chiral Schiff Base Ligand for Copper-Catalyzed Reactions

It serves as a chiral Schiff base ligand for the enantioselective copper-catalyzed addition of phenyl acetylene to imines. This application is crucial in producing enantiomerically pure substances, which are important in the pharmaceutical industry .

Ligand for Enantioselective Addition of Diethyl Zinc to Aldehydes

As a chiral oxazolidine ligand, it facilitates the enantioselective addition of diethyl zinc to aldehydes. This reaction is significant for the synthesis of optically active alcohols, which are valuable in medicinal chemistry .

Tin Schiff Base Complexes with Histidine Analogues

The compound is used in forming tin Schiff base complexes with histidine analogues. These complexes have potential applications in bioinorganic chemistry, particularly in mimicking biological metal sites .

Infrared Spectroscopy

Due to its distinct chemical structure, 3-tert-Butyl-2-hydroxybenzaldehyde can be used in infrared spectroscopy as a standard for calibrating instruments or as a compound of interest in studying molecular vibrations .

Organic Synthesis

This chemical serves as a building block in organic synthesis, particularly in the construction of complex molecules that require a tert-butyl group and an aldehyde functional group for further reactions .

Material Science

In material science, it can be applied in the development of new materials, such as polymers or coatings, where the tert-butyl group may impart certain desirable properties like increased stability .

Analytical Chemistry

Lastly, in analytical chemistry, it’s used as a reagent or a derivative-forming agent for the detection and quantification of other substances through various analytical techniques .

Safety And Hazards

3-tert-Butyl-2-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILLNJICXGZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394938
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyl-2-hydroxybenzaldehyde

CAS RN

24623-65-2
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

2-tert-Butylphenol 7.51 g (50 mmol) and THF (tetrahydrofuran) 54 ml were charged in a sufficiently dried 500 ml reactor purged with argon, ethylmagnesium bromide 18.53 ml (an ether solution, 3.0N, 55.6 mmol) was added dropwise to the reactor at 0° C. in 15 minutes and after that, the temperature was gradually raised to a room temperature and the resultant mixture was stirred for 1 hour at a room temperature. Toluene 180 ml was added, the resultant mixture was heated to 100° C., and about 40 ml of the mixed solvents of ether and THF were evaporated off to obtain a slightly opaque slurry. After the slurry was cooled to a room temperature, p-formaldehyde 3.75 g (125 mmol) and triethylamine 10.45 ml (75 mmol) were added and the resultant mixture was stirred at 88° C. for 1 hour. After being cooled to a room temperature, the mixture was quenched with 10% hydrochloric acid and an organic layer was concentrated and purified by a silica gel column to obtain 3-tert-butylsalicylaldehyde 6.22 g (yield 70%).
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
10.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-tert-butylphenol (6)(4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol) and paraformaldehyde (2.08 g, 66 mmol) in THF (120 mL) at room temperature, was added triethylamine (8.35 mL, 60 mmol) dropwise. The reaction was heated to reflux for 3 hours to give an orange suspension. The crude was extracted using EtOAc (3×50 mL). A small amount of diluted HCl can be added if a permanent emulsion is formed. The organic layers were dried over MgSO4 and the volatiles evaporated under low pressure to yield a pale yellow oil which did not need any further purification. It can become dark green on storage. Yield: 90%. Pale yellow oil. 1H-NMR δH (CDCl3, 300 MHz): 1.44 (9H, s, 3×CH3), 6.97 (1H, t, J=7.5 Hz, HAr), 7.41 (1H, dd, J=1.5 Hz, J=7.5 Hz, HAr), 7.54 (1H, dd, J=1.2 Hz, J=7.5 Hz, HAr), 9.88 (1H, s, CHO), 11.82 (1H, s, OH).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8.35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Into a 500 ml reactor thoroughly dried and purged with argon, 7.51 g (50 mmol) of 2-tert-butylphenol and 54 ml of THF were introduced. To the reactor, 18.53 ml of an ether solution containing 55.6 mmol of ethylmagnesium bromide was dropwise added at 0° C., then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 1 hour. Then, 180 ml of toluene was added, and the system was heated to 100° C. to distill off about 40 ml of a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to room temperature, 3.75 g (125 mmol) of paraformaldehyde and 10.45 ml (75 mmol) of triethylamine were added, followed by stirring at 88° C. for 1 hour. The reaction solution was allowed to cool to room temperature and then quenched with 10% hydrochloric acid. The organic layer was concentrated and purified by a silica gel column to obtain 6.22 g (yield: 70%) of 3-t-butylsalicylaldehyde.
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
10.45 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
55.6 mmol
Type
reactant
Reaction Step Four
Name
Quantity
18.53 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-tert-Butyl-2-hydroxybenzaldehyde in coordination chemistry?

A: 3-tert-Butyl-2-hydroxybenzaldehyde serves as a versatile building block for synthesizing Schiff base ligands. These ligands, often incorporating diamines like 1,2-diphenylethylenediamine [] or 1,3-diamino-2-propanol [], readily complex with transition metals like copper(II) [, ] and manganese(III) [, ]. These complexes have been explored for their magnetic properties [] and as catalysts in asymmetric epoxidation reactions [, ].

Q2: How does the structure of 3-tert-Butyl-2-hydroxybenzaldehyde influence its reactivity in Suzuki cross-coupling reactions?

A: The bromine atom at the 5th position of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde makes it susceptible to Suzuki cross-coupling reactions with arylboronic acids []. The presence of the electron-withdrawing aldehyde group adjacent to the bromine atom enhances its reactivity towards oxidative addition with palladium catalysts, a crucial step in the Suzuki coupling mechanism.

Q3: Can 3-tert-Butyl-2-hydroxybenzaldehyde be utilized in the development of water-soluble catalysts?

A: Yes, researchers have successfully synthesized water-soluble rhodium(I) complexes using derivatives of 3-tert-Butyl-2-hydroxybenzaldehyde []. By introducing a sulfonate group to the structure, the resulting complexes exhibit solubility in aqueous media, enabling their application as catalysts in biphasic hydroformylation reactions []. This modification highlights the potential for tailoring the solubility of 3-tert-Butyl-2-hydroxybenzaldehyde derivatives for specific applications.

Q4: What analytical techniques are commonly employed for characterizing 3-tert-Butyl-2-hydroxybenzaldehyde and its derivatives?

A: Researchers utilize a variety of techniques to confirm the synthesis and analyze the properties of 3-tert-Butyl-2-hydroxybenzaldehyde and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR) confirms the structure of the target compound []. Other characterization methods include Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and elemental analysis [, , ]. These methods provide valuable insights into the structural features and purity of the synthesized compounds.

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